

Spectroscopic Profile of (4-Methylpyridin-2-yl)methanamine: A Technical Guide

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Compound of Interest

Compound Name: (4-Methylpyridin-2-yl)methanamine

Cat. No.: B138663

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Disclaimer: Publicly accessible, comprehensive experimental spectroscopic data (NMR, IR, MS) and detailed experimental protocols for the specific compound **(4-Methylpyridin-2-yl)methanamine** are not readily available in peer-reviewed literature or spectral databases. This guide, therefore, presents predicted spectroscopic data based on computational models and general experimental protocols representative of the analysis of similar organic compounds. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction

(4-Methylpyridin-2-yl)methanamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural elucidation and characterization are crucial for its use in further research and development. This technical guide provides a summary of predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid in the identification and characterization of this compound. Additionally, generalized experimental protocols for acquiring such data are detailed, and a logical workflow for spectroscopic analysis is presented.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra, the following data has been generated using computational prediction tools. These values should be used as a reference and are

subject to confirmation by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **(4-Methylpyridin-2-yl)methanamine**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.35	d	1H	H6 (Pyridine)
~7.05	s	1H	H3 (Pyridine)
~6.95	d	1H	H5 (Pyridine)
~3.80	s	2H	CH ₂ (Methylene)
~2.30	s	3H	CH ₃ (Methyl)
~1.70 (variable)	br s	2H	NH ₂ (Amine)

Solvent: CDCl₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **(4-Methylpyridin-2-yl)methanamine**

Chemical Shift (δ) ppm	Carbon Type	Assignment
~160.5	C	C2 (Pyridine)
~157.0	C	C6 (Pyridine)
~148.0	C	C4 (Pyridine)
~123.0	CH	C5 (Pyridine)
~121.5	CH	C3 (Pyridine)
~48.0	CH ₂	CH ₂ (Methylene)
~21.0	CH ₃	CH ₃ (Methyl)

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **(4-Methylpyridin-2-yl)methanamine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3250	Medium	N-H stretch (amine)
3050 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch
1600 - 1580	Strong	C=N, C=C stretch (pyridine ring)
1570 - 1550	Strong	C=C stretch (pyridine ring)
1450 - 1430	Medium	CH ₂ bend
1380 - 1370	Medium	CH ₃ bend
850 - 800	Strong	C-H out-of-plane bend

Mass Spectrometry (MS)

The computed mass spectral data is derived from the compound's molecular formula, C₇H₁₀N₂.

[\[1\]](#)

Table 4: Computed Mass Spectrometry Data for **(4-Methylpyridin-2-yl)methanamine**

Parameter	Value
Molecular Formula	C ₇ H ₁₀ N ₂
Molecular Weight	122.17 g/mol
Exact Mass	122.0844 Da
Monoisotopic Mass	122.0844 Da

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a novel organic compound such as **(4-Methylpyridin-2-yl)methanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in an NMR tube.
- ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- ¹³C NMR Acquisition: Acquire a one-dimensional carbon-13 NMR spectrum with proton decoupling. Typical parameters include a 30-degree pulse angle, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and water vapor.

- Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

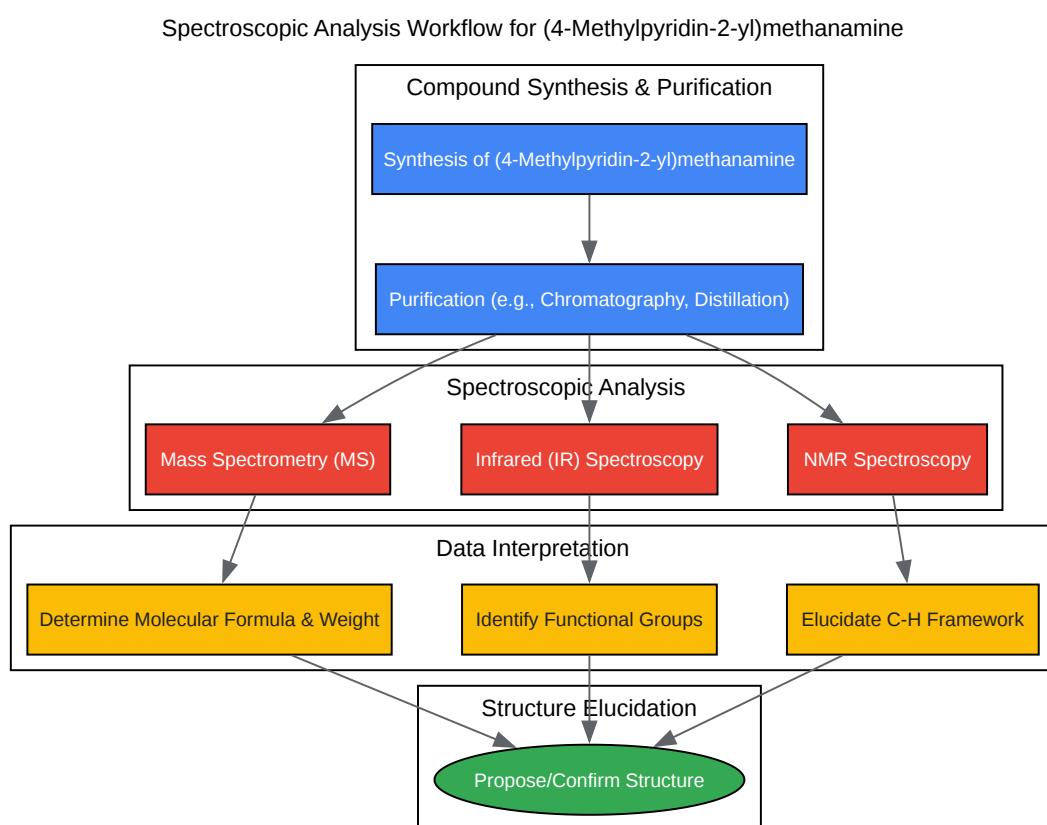
Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an appropriate ionization source such as Electrospray Ionization (ESI) or Electron Impact (EI).

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Infusion/Injection: Introduce the sample into the ion source. For ESI, the solution is infused at a low flow rate. For EI, the sample is often introduced via a gas chromatograph (GC-MS).
- Ionization: The sample is ionized in the source. ESI is a soft ionization technique that typically produces the protonated molecule $[\text{M}+\text{H}]^+$. EI is a hard ionization technique that generates the molecular ion (M^+) and various fragment ions.
- Mass Analysis: The ions are separated in the mass analyzer based on their mass-to-charge ratio (m/z).
- Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates a logical workflow for the spectroscopic analysis and structural elucidation of **(4-Methylpyridin-2-yl)methanamine**.



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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization.

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References

- 1. chem.libretexts.org [chem.libretexts.org]
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